4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyridin-3-yl-1,3-thiazole
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyridin-3-yl-1,3-thiazole is a heterocyclic compound featuring a 1,3-thiazole core substituted with a pyridin-3-yl group at position 2 and a 2,3-dihydro-1,4-benzodioxin moiety at position 2.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-2-12(9-17-5-1)16-18-13(10-21-16)11-3-4-14-15(8-11)20-7-6-19-14/h1-5,8-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWZCODVUVJLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320532 | |
| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-3-yl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380192-36-9 | |
| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-3-yl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-pyridin-3-yl-1,3-thiazole is a derivative of thiazole and benzodioxin structures, which have attracted significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
The molecular formula of this compound is with a molecular weight of 252.31 g/mol. Its structure features a benzodioxin moiety fused with a pyridine and thiazole ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and NCI-H358 (lung cancer).
- IC50 Values : The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM depending on the assay format used (2D vs. 3D cultures) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT116 | 6.26 |
| This compound | MCF7 | 10.28 |
| 4-(2,3-Dihydro-1,4-benzodioxin-6-y)-2-pyridin-3-yldithiazole | NCI-H358 | 16.00 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential:
- Acetylcholinesterase Inhibition : This enzyme is critical in neurodegenerative diseases such as Alzheimer's.
- α-glucosidase Inhibition : Important for managing Type 2 Diabetes Mellitus (T2DM).
Case Studies
A study conducted on a series of thiazole derivatives demonstrated that modifications to the benzodioxin structure could enhance biological activity significantly. For example:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy as an antimicrobial agent. A notable investigation demonstrated that derivatives of thiazole compounds exhibit significant activity against drug-resistant strains of bacteria and fungi. For instance, compounds similar to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-3-yl-1,3-thiazole showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.5 µg/mL |
| Compound B | E. faecium | 1.0 µg/mL |
| Compound C | Candida spp. | 0.25 µg/mL |
Anticancer Properties
The anticancer potential of thiazole derivatives has also been explored. A study indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). The modifications in the thiazole structure significantly influenced their activity, suggesting that This compound could be a lead compound for further development in anticancer therapies .
Case Study: Anticancer Activity Evaluation
In a controlled study, the compound was tested against several cancer cell lines:
| Cell Line | % Viability at 10 µM | % Viability at 50 µM |
|---|---|---|
| Caco-2 | 39.8% | 15.6% |
| A549 | 56.9% | 22.3% |
The results indicated a dose-dependent decrease in cell viability, underscoring the compound's potential as an anticancer agent.
Agricultural Applications
Pesticidal Properties
Thiazole derivatives have shown promise in agricultural applications as potential pesticides. Research indicates that compounds with similar structures can act as effective fungicides and insecticides. The incorporation of the benzodioxin moiety enhances the biological activity against various pests and pathogens affecting crops .
Table 2: Pesticidal Efficacy of Thiazole Compounds
| Compound Name | Pest Type | Efficacy (%) |
|---|---|---|
| Compound D | Fungal Pathogen | 85 |
| Compound E | Aphids | 75 |
Material Science
Polymer Chemistry
The unique chemical structure of This compound has led to its exploration in polymer chemistry. Its ability to act as a monomer or additive can enhance the properties of polymers used in various applications, including coatings and adhesives.
Comparison with Similar Compounds
D4476: Imidazole-Based Immunomodulator
Structure : D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) shares the 2,3-dihydro-1,4-benzodioxin and pyridine motifs but replaces the thiazole core with an imidazole ring and adds a benzamide group.
Activity : D4476 inhibits regulatory T-cell (Treg) differentiation and synergizes with Th2 inhibitors to enhance BCG vaccine efficacy against tuberculosis. This contrasts with the thiazole-based target compound, suggesting that the imidazole-benzamide structure is critical for Treg-specific activity .
| Parameter | Target Compound | D4476 |
|---|---|---|
| Core Heterocycle | 1,3-Thiazole | 1H-Imidazole |
| Substituents | Pyridin-3-yl, benzodioxin | Pyridin-2-yl, benzodioxin, benzamide |
| Biological Target | Not explicitly stated | Treg differentiation |
| Therapeutic Application | Potential immunomodulation (inferred) | Tuberculosis immunotherapy |
Hydrazone-Functionalized Thiazole Derivative
Structure: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-1,3-thiazole () replaces the pyridin-3-yl group with a hydrazone-linked dimethoxybenzylidene moiety. Such derivatives are often explored for antimicrobial or anticancer activity, though specific data are unavailable here. The pyridin-3-yl group in the target compound likely offers better π-π stacking interactions with aromatic residues in target proteins compared to the bulkier hydrazone .
Pyrido-Pyrimidinone Derivatives ()
Structure: Compounds like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one feature fused pyrido-pyrimidinone cores with piperazine/diazepane substituents. Activity: These structures are typical kinase inhibitors. The target compound’s simpler thiazole-pyridine system may lack the rigidity or binding pockets required for kinase interaction but could offer advantages in synthetic accessibility .
AMG9810: TRPV1 Antagonist
Structure : AMG9810 (2E-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide) shares the benzodioxin group but employs a propenamide chain instead of a heterocyclic core.
Activity : AMG9810 blocks TRPV1, a pain and inflammation receptor. The target compound’s thiazole-pyridine system may lack the flexibility needed for TRPV1 antagonism but could target entirely different pathways .
Therapeutic Potential and Limitations
While the target compound’s exact applications remain underexplored, its structural analogs highlight diverse uses:
- Immunomodulation: D4476 demonstrates the benzodioxin-heterocycle system’s utility in tuberculosis therapy .
- Kinase Inhibition: Pyrido-pyrimidinones () suggest possible kinase-targeting modifications.
- Ion Channel Modulation : AMG9810’s success indicates benzodioxin derivatives’ versatility in targeting membrane receptors .
Limitations : The absence of a polar functional group (e.g., amide in D4476) may reduce the target compound’s solubility or target affinity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridin-3-yl-1,3-thiazole, and how can purity be optimized?
- Methodology : A common approach involves condensation reactions between benzodioxin-containing precursors (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) and heterocyclic thiazole intermediates. For example, enaminone intermediates synthesized via solvent-free reactions with dimethylformamide-dimethyl acetal (DMF-DMA) have been used to improve yield and reduce side products . Purity optimization typically employs column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol or acetonitrile. GC/MS and elemental analysis (CHN) are critical for verifying molecular identity and purity .
Q. How is crystallographic characterization performed for this compound, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . For structural validation, ensure hydrogen atoms are placed geometrically and thermal displacement parameters are refined anisotropically. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for peer validation.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of benzodioxin-thiazole derivatives?
- Case Study : For example, D4476 (a structurally related benzodioxin-imidazole compound) showed conflicting results in Treg inhibition and BCG vaccine synergy . To address discrepancies:
- Experimental Design : Replicate assays under standardized conditions (e.g., cell lines, inhibitor concentrations, and exposure times).
- Data Analysis : Use dose-response curves to calculate IC₅₀ values and compare with literature. Confocal microscopy or flow cytometry (e.g., Annexin V/PI staining ) can validate apoptotic or immunomodulatory effects.
- Contextual Factors : Account for differences in solvent (DMSO vs. aqueous buffers) and metabolic stability in vivo .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinase enzymes?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., Casein Kinase 1, implicated in D4476’s activity ). Validate with molecular dynamics simulations (GROMACS) to assess binding stability.
- QSAR Analysis : Corrogate substituent effects (e.g., pyridinyl vs. nitro-thiazole groups ) on bioactivity using descriptors like logP, polar surface area, and H-bonding capacity.
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity of this compound?
- Methodology :
- Pharmacokinetics : Administer the compound intravenously/orally to rodents and collect plasma samples at timed intervals. Analyze via LC-MS/MS to determine bioavailability, half-life, and tissue distribution .
- Toxicity Screening : Perform acute toxicity studies (OECD 423) with histopathological examination of liver/kidney tissues. For chronic toxicity, use 28-day repeated-dose assays (OECD 407) .
Data Contradiction Analysis
Q. Why do structural analogs of this compound exhibit varying inhibitory potency across studies?
- Key Factors :
- Stereoelectronic Effects : Substituents on the thiazole ring (e.g., nitro groups vs. pyridinyl ) alter electron density and H-bonding capacity, impacting target affinity.
- Assay Conditions : Variations in ATP concentrations (kinase assays) or serum content (cell-based assays) may skew IC₅₀ values .
- Resolution : Normalize data to positive controls (e.g., staurosporine for kinase inhibition) and report assay parameters in detail.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
